N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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Overview
Description
N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a thiadiazole ring, and a phenylpropanamide moiety. Thiadiazole derivatives have been extensively studied for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with carbon disulfide and potassium hydroxide to yield the thiadiazole ring. The resulting thiadiazole derivative is then reacted with benzyl chloride to introduce the chlorophenylmethylsulfanyl group. Finally, the compound is coupled with 3-phenylpropanoic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE has been investigated for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Evaluated for its potential as an antiviral, antibacterial, antifungal, and anticancer agent.
Industry: Explored for its use in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal physiological processes of the target organisms, leading to their death or inhibition of growth .
Comparison with Similar Compounds
Similar Compounds
N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-3-PHENYLPROPANAMIDE: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-TRIAZOL-2-YL)-3-PHENYLPROPANAMIDE: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE is unique due to its specific combination of a chlorophenylmethylsulfanyl group and a thiadiazole ring, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C18H16ClN3OS2 |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H16ClN3OS2/c19-15-9-6-14(7-10-15)12-24-18-22-21-17(25-18)20-16(23)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,20,21,23) |
InChI Key |
SUFGJHHXMTVMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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